Alanyltryptophan

ACE inhibition Antihypertensive peptides Cardiovascular research

Research-grade Alanyltryptophan (Ala-Trp, CAS 16305-75-2) resolves key assay validation challenges: • Non-competitive ACE inhibitor IC50 6.4-20 μM - 3.4× more potent than Trp-Trp (IC50 68 μM) for sensitive screening. • Dual SERS adsorption modes on AuNPs provide distinct spectral signatures for robust instrument calibration. • Moderate PEPT1 affinity (IC50 260 μM) prevents transporter saturation, enabling accurate Km/Vmax determination. Documented purity. Global shipping from BenchChem.

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
CAS No. 16305-75-2
Cat. No. B090144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanyltryptophan
CAS16305-75-2
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
InChIInChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20)
InChIKeyWUGMRIBZSVSJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alanyltryptophan (Ala-Trp) Properties & Procurement


Alanyltryptophan (Ala-Trp) is a dipeptide composed of L-alanine and L-tryptophan residues linked via a peptide bond [1]. It belongs to the class of organic compounds known as dipeptides and has been identified as a metabolite in Streptomyces sparsus and as an incomplete breakdown product of protein digestion or catabolism [2]. The compound is a solid at room temperature with a molecular weight of 275.30 g/mol, a melting point of approximately 230 °C, and an aqueous solubility of ~0.82 g/L as estimated by ALOGPS [3]. Beyond its fundamental structural role, Alanyltryptophan has garnered interest as a non-competitive inhibitor of angiotensin-I converting enzyme (ACE) and as a model dipeptide for spectroscopic and surface-adsorption studies involving the indole chromophore of tryptophan .

1
Enzyme inhibition workflow: ACE inhibition assays and cardiovascular signaling studies.
2
Spectroscopic probe: SERS-based detection and peptide-nanoparticle interface research.
3
Transporter model substrate: PEPT1 kinetics and drug absorption modeling.
4
Chiral recognition standard: Cyclodextrin binding and enantioselective separation development.

Why Ala-Trp Substitution Fails


Tryptophan-containing dipeptides are not functionally interchangeable despite sharing the indole chromophore. Alanyltryptophan (Ala-Trp) exhibits a unique combination of ACE inhibition potency, inhibition mechanism, oxidative stability, and molecular recognition properties that diverge substantially from close analogs. For instance, the replacement of alanine with glycine (Gly-Trp) alters the gas-phase conformation and the S1-S0 electronic transition due to the loss of the methyl side chain [1]. Substitution with phenylalanine (Phe-Trp) markedly changes oxidative degradation kinetics under H2O2 challenge, indicative of a negative induction effect of the phenyl ring [2]. Furthermore, dipeptides such as isoleucyl-tryptophan (Ile-Trp) and tryptophanyl-tryptophan (Trp-Trp) differ in ACE IC50 values by orders of magnitude and exhibit distinct inhibition modalities [3] . These quantifiable differences mean that generic substitution without empirical validation risks compromising experimental reproducibility and functional outcomes.

ACE Inhibitory Profile
Replacing with Trp-Trp or Ile-Trp may shift potency and inhibition mechanism, as reported IC50 values and modality differ by orders of magnitude under identical conditions.
Oxidative Stability
Substituting with Phe-Trp may alter degradation kinetics; the N-terminal phenyl ring confers a protective induction effect absent in Ala-Trp.
Conformational Landscape
Gly-Trp or Met-Trp analogs may not replicate steric and electronic constraints introduced by the alanine methyl side chain, affecting computational models.

Ala-Trp Differentiation Evidence


ACE Inhibition vs. Trp-Trp

In a direct head-to-head enzymatic assay, Alanyltryptophan (Ala-Trp, AW) exhibited an ACE IC50 of 20 μmol/L, which is 3.4-fold more potent than tryptophanyl-tryptophan (Trp-Trp, WW) with an IC50 of 68 μmol/L under identical conditions [1]. In a separate study, Ala-Trp was characterized as a non-competitive ACE inhibitor with an IC50 of 6.4 μM, contrasting with the competitive inhibition mode reported for many other tryptophan-containing dipeptides . Another investigation reported Ala-Trp as a competitive inhibitor with an IC50 of 12 μmol/L (12 μM), further underscoring the context-dependence of its inhibitory behavior compared to the nonapeptide albutensin A (non-competitive, IC50 1.7 μmol/L) [2].

ACE Inhibition vs. Trp-Trp
Head-to-head
Ala-Trp: IC50 = 6.4–20 μM (non-competitive or competitive).
Trp-Trp: IC50 = 68 μM (competitive).
3.4-fold higher potency than Trp-Trp.
Supports selection for ACE inhibition assays; mechanistic variability is context-dependent.
Data to verify: Reported mechanism varies between competitive and non-competitive across studies.
ACE inhibition Antihypertensive peptides Cardiovascular research

Oxidative Stability vs. Phe-Trp

Under H2O2-induced oxidative conditions (100°C, 2 hr, pH 8.5), the destruction of the tryptophan residue in Alanyltryptophan (Ala-Trp) was similar to that of free tryptophan, whereas the loss of tryptophan in phenylalanyl-tryptophan (Phe-Trp) under identical conditions was significantly lower [1]. This differential susceptibility indicates that the N-terminal aromatic phenyl ring in Phe-Trp exerts a protective negative induction effect against oxidation that is absent in Ala-Trp, where the N-terminal alanine residue does not confer such protection.

Oxidative Stability vs. Phe-Trp
Head-to-head
Ala-Trp: High tryptophan loss (comparable to free Trp).
Phe-Trp: Lower Trp loss under identical H2O2 stress.
Formulation-context: N-terminal aromatic residue may confer oxidative protection.
Class-level inference: Quantitative loss percentages not numerically reported in accessible abstract.
Oxidative stability Peptide degradation Formulation science

Gold Nanoparticle Adsorption (SERS)

Surface-enhanced Raman scattering (SERS) analysis revealed that Alanyltryptophan (Ala-Trp) adsorbs onto citrate-reduced (CT) gold nanoparticles primarily through the amine group, adopting a perpendicular orientation of the indole ring relative to the gold surface. In contrast, on borohydride-reduced (BH) gold nanoparticles, adsorption occurs via the π electrons of the indole ring with a flat geometry [1]. This dual-mode adsorption behavior distinguishes Ala-Trp from free tryptophan, which exhibits only a single dominant adsorption geometry on gold colloids, and provides two distinct SERS spectral signatures that can be exploited for analytical detection and surface chemistry studies [1].

Gold Nanoparticle Adsorption (SERS)
Cross-study
CT-AuNPs: Perpendicular via amine.
BH-AuNPs: Flat via indole π-electrons.
Free Trp: Single adsorption mode.
Supports tunable SERS detection assay development and surface-chemistry studies.
Context-dependent: Adsorption geometry is specific to nanoparticle reduction method.
SERS spectroscopy Gold nanoparticles Surface adsorption

Chiral Recognition by β-Cyclodextrin

In 1H NMR titration studies with anionic β-cyclodextrin (per-CO2−-β-CD), the binding constant (K) for dipeptide methyl esters increased in the order Ala-Ala-OMe < Ala-Leu-OMe < Ala-Trp-OMe, indicating that the tryptophan indole side chain provides stronger van der Waals interactions with the cyclodextrin cavity compared to leucine or alanine C-terminal residues [1]. The (R,R)-enantiomers of all tested dipeptide methyl esters, including Ala-Trp-OMe, were preferentially bound over the (S,S)-enantiomers, with enantioselectivity primarily governed by the C-terminal amino acid residue [1].

Chiral Recognition by β-CD
Head-to-head
Binding rank: Ala-Ala-OMe Ala-Trp-OMe.
(R,R)-enantiomers preferentially bound.
Guides selection of Ala-Trp as a reference analyte for cyclodextrin-based chiral separation.
Data to verify: Exact K values not reported in accessible abstract.
Chiral recognition Cyclodextrin complexation Enantioselective binding

PEPT1 Transporter Affinity

Alanyltryptophan (Ala-Trp) binds to the human oligopeptide transporter PEPT1 (SLC15A1) with an IC50 of 260 μM (2.60E+5 nM) as assessed by inhibition of [14C]Gly-Sar uptake in MDCK cells [1]. It also functions as a PEPT1 substrate with an EC50 of 80 μM (8.00E+4 nM) for transporter activation [1]. This affinity level is moderate compared to high-affinity PEPT1 substrates such as Gly-Sar and certain β-lactam antibiotics, positioning Ala-Trp as a useful reference dipeptide for characterizing transporter kinetics and competition assays [1].

PEPT1 Transporter Affinity
Cross-study
IC50: 260 μM (inhibition of Gly-Sar uptake).
EC50: 80 μM (transporter activation).
Reported moderate-affinity PEPT1 ligand; useful for characterizing transporter kinetics.
MDCK cell model expressing human PEPT1.
Peptide transport PEPT1 Drug absorption

pH-Dependent Conformation

A combined theoretical and experimental study of three L-tryptophyl-containing dipeptides – Gly-Trp, Ala-Trp, and Met-Trp – demonstrated that the conformational preference and electronic properties of these dipeptides vary as a function of pH and are influenced by the nature of the N-terminal amino acid side chain [1]. The presence of the alanine methyl group in Ala-Trp introduces steric constraints absent in Gly-Trp, while differing from the thioether side chain of Met-Trp, resulting in distinct conformational energy landscapes in solution [1].

pH-Dependent Conformation
Head-to-head
Ala-Trp: Steric constraint from methyl group.
Gly-Trp: Greater conformational flexibility.
Met-Trp: Different electronic properties.
Selection must consider steric and electronic requirements for computational SAR modeling.
Data to verify: Qualitative differences based on theoretical calculations and experimental spectroscopy.
Peptide conformation pH-dependent properties Computational chemistry

Ala-Trp Application Scenarios


ACE Inhibition & Antihypertensive Discovery

Ala-Trp serves as a well-characterized reference compound for ACE inhibition assays, with documented IC50 values spanning 6.4–20 μM depending on assay conditions and inhibition modality (both competitive and non-competitive mechanisms reported) [1] . Its 3.4-fold higher potency compared to Trp-Trp (IC50 68 μM) makes it a more sensitive positive control for screening tryptophan-containing dipeptide libraries derived from food protein hydrolysates [1]. Researchers should select Ala-Trp over Trp-Trp when a moderate-potency ACE inhibitor with dual mechanistic characterization is required for assay validation.

SERS Detection & Nanoparticle Interfaces

The unique dual-mode adsorption geometry of Ala-Trp on gold nanoparticles – perpendicular orientation via the amine group on citrate-reduced AuNPs and flat orientation via indole π-electrons on borohydride-reduced AuNPs – provides two distinct SERS spectral signatures [2]. This property makes Ala-Trp a superior model dipeptide compared to free tryptophan (single adsorption mode) for developing SERS-based analytical methods, studying peptide-nanoparticle interactions, and calibrating surface-enhanced spectroscopic instruments [2].

PEPT1 Kinetics & Prodrug Design

With a PEPT1 binding IC50 of 260 μM and transporter activation EC50 of 80 μM, Ala-Trp is positioned as a moderate-affinity reference ligand for characterizing oligopeptide transporter kinetics [3]. It is particularly useful for competition assays where extremely high-affinity substrates (e.g., Gly-Sar) would saturate the transporter at concentrations that preclude accurate kinetic parameter determination, thus enabling more precise measurement of Km and Vmax for novel substrates [3].

Cyclodextrin Chiral Separation & Molecular Recognition

Ala-Trp methyl ester exhibits intermediate binding affinity to anionic β-cyclodextrin, ranking above Ala-Ala-OMe and Ala-Leu-OMe in the alanyl-dipeptide series [4]. This rank-order binding data supports the selection of Ala-Trp as a reference analyte for developing and validating cyclodextrin-based chiral separation methods, particularly where enantioselectivity is dominated by the C-terminal tryptophan residue [4].

Application
Selection Property
Validation Focus
ACE Inhibition Discovery
Dual mechanistic characterization
Assay validation with moderate-potency positive control
SERS Detection & Interfaces
Dual-mode nanoparticle adsorption
SERS spectral signature reproducibility
PEPT1 Kinetics & Prodrug Design
Moderate-affinity transporter ligand
Kinetic parameter determination without saturating transporter
Cyclodextrin Chiral Separation
Rank-order binding in alanyl-dipeptide series
Enantioselectivity dominated by C-terminal residue

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